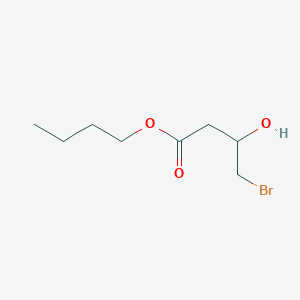
Butyl 4-bromo-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula C8H15BrO3. It is a derivative of butanoic acid, featuring a bromine atom and a hydroxyl group on the third carbon of the butanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-bromo-3-hydroxybutanoate typically involves the esterification of 4-bromo-3-hydroxybutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes. For instance, the enzymatic reduction of methyl 4-bromo-3-oxobutyrate using specific alcohol dehydrogenases can yield methyl (S)-4-bromo-3-hydroxybutyrate, which can then be esterified with butanol .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Butyl 4-bromo-3-oxobutanoate.
Reduction: Butyl 4-bromo-3-hydroxybutanol.
Substitution: Butyl 4-azido-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Butyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: The compound is a precursor in the synthesis of statin drugs, which are used to lower cholesterol levels.
Industry: It is employed in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of butyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes or chemical reagents. For instance, in enzymatic reactions, the hydroxyl group can be oxidized or reduced by alcohol dehydrogenases, leading to the formation of different products. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-chloro-3-hydroxybutanoate: Similar in structure but with a chlorine atom instead of bromine.
Butyl 4-fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.
Butyl 4-iodo-3-hydroxybutanoate: Features an iodine atom instead of bromine.
Uniqueness
Butyl 4-bromo-3-hydroxybutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
828276-60-4 |
|---|---|
Fórmula molecular |
C8H15BrO3 |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
butyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3 |
Clave InChI |
OEFYMRNJCRZYKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















